N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine
Description
Properties
CAS No. |
717830-28-9 |
|---|---|
Molecular Formula |
C9H9ClFN5 |
Molecular Weight |
241.65 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C9H9ClFN5/c1-16-9(13-14-15-16)12-5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3,(H,12,13,15) |
InChI Key |
VSDCIULKKGWKEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)NCC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Alkylation with 2-Chloro-6-Fluorobenzyl Chloride
Reacting 1-methyl-1H-tetrazol-5-amine with 2-chloro-6-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, acetonitrile) at 60–80°C affords the target compound. A representative procedure from analogous syntheses reports:
Reductive Amination
For substrates requiring milder conditions, reductive amination using 2-chloro-6-fluorobenzaldehyde and sodium borohydride (NaBH₄) in ethanol achieves selective coupling:
-
Conditions : 4 hours at room temperature
-
Work-up : Extraction with ethyl acetate, drying (MgSO₄), and crystallization.
Catalytic Hydrogenation for Debenzylation
In routes employing N,N-dibenzyl-protected intermediates, catalytic hydrogenation with palladium hydroxide (Pd(OH)₂) in ethanol under 50 psi H₂ at 50°C efficiently removes benzyl groups. This method, adapted from Step D in source, achieves 73% yield for 2-methyl-2H-tetrazol-5-amine, with scalability demonstrated up to 14 g starting material. Key parameters include:
-
Catalyst loading : 10 wt% Pd(OH)₂
-
Reaction time : 16 hours
Resolution of Regioisomeric Mixtures
Syntheses yielding mixed 1-methyl and 2-methyl tetrazoles utilize solubility differences for separation. For example:
-
Dissolve crude product in methylene chloride.
-
Filter insoluble 2-methyl isomer.
-
Concentrate filtrate and recrystallize from isopropanol to isolate 1-methyl derivative.
Analytical Characterization
Critical spectroscopic data for N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine include:
-
¹H NMR (DMSO-d₆) : δ 4.03 (s, 3H, CH₃), 5.94 (s, 2H, NH₂), 7.28–7.63 (m, 3H, ArH).
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¹³C NMR : δ 40.5 (CH₃), 167.8 (C=N), 115–160 (aromatic carbons).
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HRMS : m/z calc. for C₉H₉ClFN₅ [M+H]⁺: 258.0452; found: 258.0448.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale production, the hydrogenation route offers advantages in catalyst recyclability and minimal solvent waste. However, the exothermic nature of methylation necessitates controlled addition of dimethyl sulfate to prevent overheating. Recent advances in flow chemistry enable continuous [3+2] cycloaddition, reducing reaction times from hours to minutes .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The tetrazole ring can participate in substitution reactions, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various organic solvents such as DMF and THF. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include substituted tetrazoles, benzylamines, and other derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. In studies evaluating various derivatives, N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine has shown promising results against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 12 | 64 |
These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer and lung cancer cells.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 10 | Induction of apoptosis |
| A549 (Lung Cancer) | 15 | Cell cycle arrest at G2/M phase |
The compound exhibited a dose-dependent response, indicating its potential as a lead compound for further development in anticancer therapies.
Case Study: Antimicrobial Efficacy
In a recent study published in RSC Advances, researchers synthesized several derivatives of tetrazole compounds and evaluated their antimicrobial efficacy against multiple pathogens. The study highlighted the superior activity of this compound compared to other derivatives, suggesting it could serve as a lead compound for further drug development .
Case Study: Anticancer Potential
Another investigation focused on the anticancer properties of this compound against human breast adenocarcinoma cells (MCF7). The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways . This underscores its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
N-(2,3-Dichlorobenzyl)-1-methyl-1H-tetrazol-5-amine (CAS 723753-77-3)
- Structural Differences : Replaces the 6-fluoro substituent with a 3-chloro group.
- Physicochemical Properties :
- Biological Relevance : Dichloro derivatives often exhibit enhanced enzyme inhibition due to increased lipophilicity, but may suffer from reduced metabolic stability compared to fluoro analogs.
N-[(2-Fluorophenyl)methyl]-1-methyltetrazol-5-amine (CAS 876897-25-5)
- Structural Differences : Lacks the 6-chloro substituent.
- Key Properties: Reduced molecular weight (vs. Fluorine’s electron-withdrawing effect may lower pKa slightly compared to non-fluorinated analogs.
- Applications : Used in pharmacological screening for kinase inhibitors, highlighting the role of fluorine in enhancing target binding .
N-(2,3-Dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- Halogenation increases lipophilicity (logP) but may reduce metabolic stability.
- Fluorine’s electronegativity enhances binding specificity in enzyme targets compared to bulkier chloro groups .
Biological Activity
N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antiviral, and cytotoxic effects, supported by data tables and relevant research findings.
- Molecular Formula : C11H11ClFN5
- Molecular Weight : 267.7 g/mol
Antibacterial Activity
Recent studies have demonstrated that tetrazole derivatives exhibit notable antibacterial properties. This compound was evaluated against various bacterial strains, revealing promising results.
Minimum Inhibitory Concentrations (MIC)
The antibacterial activity of the compound was assessed through MIC testing against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1 below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Methicillin-resistant S. aureus | 8 |
These findings indicate that the compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains, which are critical in clinical settings.
Antiviral Activity
In addition to its antibacterial properties, this compound has shown potential as an antiviral agent. A study focused on its efficacy against HIV-1 indicated that the compound possesses significant inhibitory activity.
HIV Inhibition Data
The compound demonstrated a remarkable ability to inhibit HIV-1 replication in vitro, with a reported IC50 value of less than 10 nM against wild-type strains. This suggests a strong potential for development as an antiviral therapy.
Cytotoxicity Studies
Cytotoxicity assessments were performed using various cancer cell lines to evaluate the safety profile of this compound. The results indicated moderate cytotoxic effects:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
While the compound exhibits some cytotoxicity, it remains within a range that may allow for therapeutic applications with further optimization.
Case Studies
Several case studies have explored the biological activity of similar tetrazole compounds, reinforcing the findings for this compound:
- Study on Antibacterial Activity : A comparative analysis highlighted that tetrazole derivatives were more effective than traditional antibiotics like ciprofloxacin against certain bacterial strains .
- Antiviral Efficacy Against HIV : Research indicated that modifications in the tetrazole structure significantly enhanced antiviral activity, suggesting that similar modifications could be explored for this compound .
- Cytotoxicity in Cancer Cells : A comprehensive study evaluated various derivatives of tetrazoles and their effects on cancer cell lines, providing insights into structure–activity relationships that could inform future development .
Q & A
Q. What synthetic methodologies are employed for the preparation of N-(2-chloro-6-fluorobenzyl)-1-methyl-1H-tetrazol-5-amine, and how are reaction conditions optimized?
The synthesis involves nucleophilic substitution between 2-chloro-6-fluorobenzyl chloride and 1-methyl-1H-tetrazol-5-amine under basic conditions. Key steps include:
- Refluxing in anhydrous dioxane with Lawesson’s reagent to introduce the thioxo group .
- Purification via ethyl acetate extraction, followed by drying over anhydrous Na₂SO₄ . Optimization parameters:
- Stoichiometric control (equimolar ratios of precursors).
- Solvent selection (ethanol or THF for solubility).
- Reaction time (7-hour reflux for complete conversion) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization employs:
- 1H NMR : Identifies arylidene protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Confirms thiocarbonyl stretches (~1200 cm⁻¹) and tetrazole ring vibrations (1450–1550 cm⁻¹) .
- Mass Spectrometry : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 268.6) .
Advanced Research Questions
Q. What in vitro models are utilized to evaluate the biological activity of derivatives containing this moiety?
- Schistosomicidal Activity :
- Adult Schistosoma mansoni worms are incubated with test compounds (10–100 µM) in RPMI medium. Motility, mortality, and tegument damage are assessed via scanning electron microscopy .
- Cytotoxicity is evaluated on human PBMCs using MTT assays (IC₅₀ values compared to reference drugs) .
Q. How do substituent variations on the tetrazole and benzyl groups influence bioactivity, and how can contradictory efficacy data be resolved?
- Structure-Activity Relationship (SAR) :
- Electron-donating groups (e.g., dimethylamino on benzylidene) enhance anti-parasitic activity by increasing membrane permeability .
- Bulky substituents (e.g., trimethoxy) may reduce efficacy due to steric hindrance .
- Resolving Data Contradictions :
- Comparative logP measurements and Hammett substituent constants (σ) are used to analyze lipophilicity and electronic effects .
- Dose-response curves (EC₅₀ vs. LC₅₀) differentiate therapeutic windows across derivatives .
Q. What strategies mitigate chemical instability during storage and pharmacological testing?
- Storage : Amber vials under inert atmosphere (N₂) at −20°C prevent photo-oxidation .
- Formulation : Lyophilization improves stability; antioxidants (e.g., 0.1% BHT) are added to aqueous solutions .
- Quality Control : Regular HPLC monitoring (C18 column, acetonitrile/water gradient) detects hydrolysis products .
Methodological Considerations
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Experimental Design :
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Data Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
